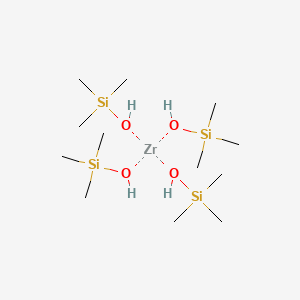

Tetrakis(trimethylsiloxy)zirconium

Descripción general

Descripción

Tetrakis(trimethylsiloxy)zirconium, with the chemical formula (C₃H₁₀OSi)₄Zr , is an organometallic compound. It is also known as Zirconium tetrakis(trimethylsiloxide) . This compound is part of a class of coordination compounds that exhibit volatility due to their specific chelate structure. Organometallic compounds like this compound find applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and other fields .

Synthesis Analysis

This compound can be synthesized through a reaction between tetrakis(diethylamido)zirconium (Zr(NEt₂)₄) and a series of β-ketoimines. These β-ketoimines have functionalized side chains, such as 4-(2-methoxyethylamino)pent-3-en-2-one (Hmeap), 4-(3-methoxypropylamino)pent-3-en-2-one (Hmpap), 4-(2-(dimethylamino)ethylamino)pent-3-en-2-one (Hdeap), and 4-(3-(dimethylamino)propylamino)pent-3-en-2-one (Hdpap). The resulting reaction yields novel heteroleptic mixed amido-ketoiminato complexes of zirconium, depending on the ligand-to-zirconium ratio. These complexes were characterized using NMR spectroscopy, mass spectrometry, single crystal X-ray diffraction, elemental analysis, and thermal analysis .

Molecular Structure Analysis

The molecular structure of this compound consists of four trimethylsiloxy ligands coordinated to a central zirconium atom. The ligands provide stability and facilitate solution-based processing of ZrO₂ thin films. The stepwise elimination of the ketominate ligand from the complex results in low decomposition temperatures, making it suitable for thin film deposition processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including substitution reactions with other ligands. For example, adopting a similar strategy with zirconium alkoxide (namely [Zr(OᵢPr)₄·iPrOH]) and β-ketoimine Hmeap leads to the formation of a dimeric complex. These reactions are essential for tailoring the properties of ZrO₂ films and controlling their composition .

Physical and Chemical Properties Analysis

Mecanismo De Acción

The mechanism of action for Tetrakis(trimethylsiloxy)zirconium involves its role as a precursor in gas-phase deposition processes. It volatilizes without decomposition at relatively low temperatures, making it suitable for MOCVD and related technologies. The stability of the precursor in both gas and condensed phases influences the composition of the resulting coatings .

Safety and Hazards

Propiedades

IUPAC Name |

hydroxy(trimethyl)silane;zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAKRNSLWFEKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H40O4Si4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

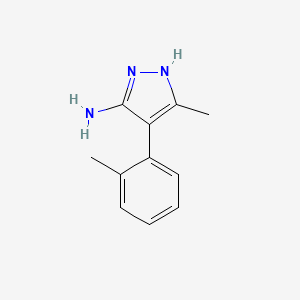

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

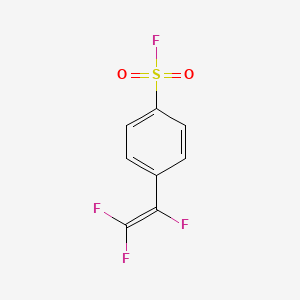

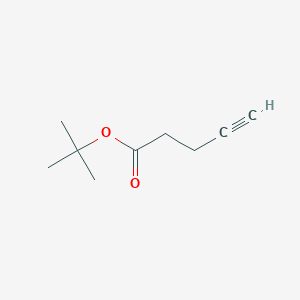

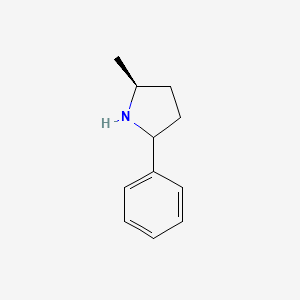

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)

![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)